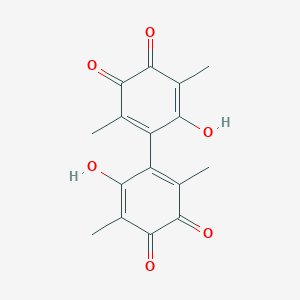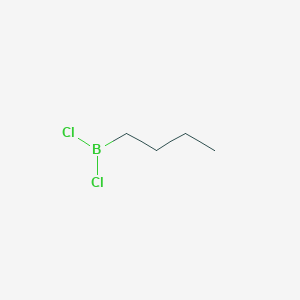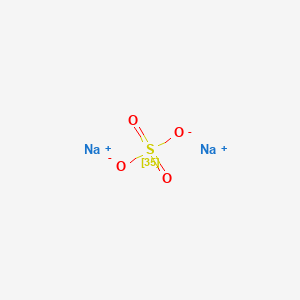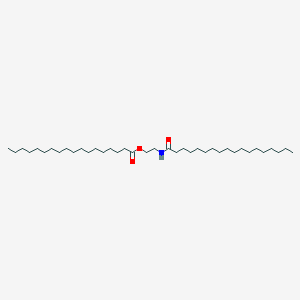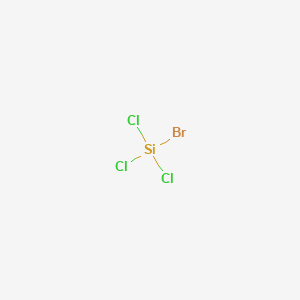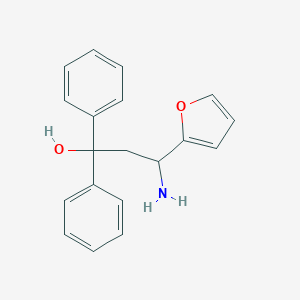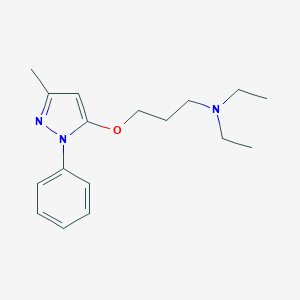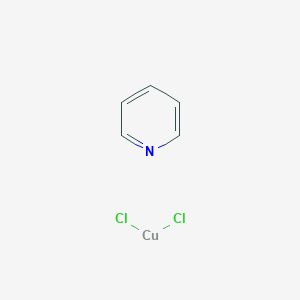
Copper, dichloro(pyridine)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, dichloro(pyridine)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a coordination complex of copper that has been synthesized through various methods.
Mécanisme D'action
Copper, dichloro(pyridine)- acts as a Lewis acid and can coordinate with various ligands. It can also undergo redox reactions, making it useful in catalytic reactions. The exact mechanism of action is still being studied, but it is believed that the copper center plays a crucial role in the reactions.
Effets Biochimiques Et Physiologiques
Copper, dichloro(pyridine)- has been shown to have antimicrobial properties. It has also been studied for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells. However, further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using copper, dichloro(pyridine)- in lab experiments include its unique properties, such as its ability to act as a Lewis acid and its redox activity. However, its limitations include its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of copper, dichloro(pyridine)- in scientific research. One potential direction is the development of new catalysts for chemical reactions. Another direction is the study of its potential in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its biochemical and physiological effects and to determine its safety for use in various applications.
Conclusion:
In conclusion, copper, dichloro(pyridine)- is a coordination complex of copper that has been widely used in scientific research for its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various applications.
Méthodes De Synthèse
Copper, dichloro(pyridine)- can be synthesized through various methods, including the reaction of copper(II) chloride with pyridine in the presence of a reducing agent. The reaction can also be carried out using copper(II) acetate and pyridine in the presence of a reducing agent. The synthesis method is important to ensure the purity and quality of the compound.
Applications De Recherche Scientifique
Copper, dichloro(pyridine)- has been widely used in scientific research for its unique properties. It has been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the synthesis of heterocycles. It has also been used in the synthesis of nanoparticles and as a precursor for the synthesis of other copper complexes.
Propriétés
Numéro CAS |
14709-71-8 |
|---|---|
Nom du produit |
Copper, dichloro(pyridine)- |
Formule moléculaire |
C5H5Cl2CuN |
Poids moléculaire |
213.55 g/mol |
Nom IUPAC |
dichlorocopper;pyridine |
InChI |
InChI=1S/C5H5N.2ClH.Cu/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+2/p-2 |
Clé InChI |
FFQVKVZLWLLFMS-UHFFFAOYSA-L |
SMILES |
C1=CC=NC=C1.Cl[Cu]Cl |
SMILES canonique |
C1=CC=NC=C1.Cl[Cu]Cl |
Autres numéros CAS |
14709-71-8 |
Synonymes |
dichloro(pyridine)copper |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



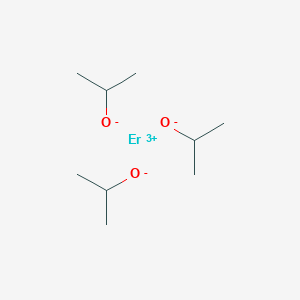
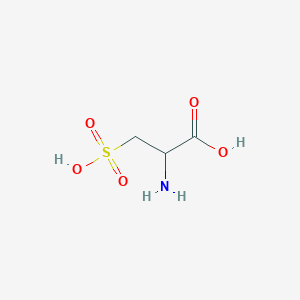
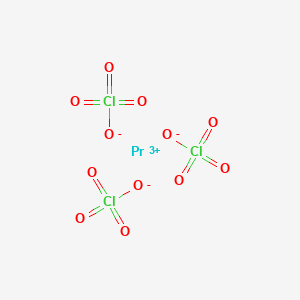
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
